molecular formula C14H28O2 B15427858 2,4,7,9-Tetramethyldec-5-ene-3,8-diol CAS No. 91128-57-3

2,4,7,9-Tetramethyldec-5-ene-3,8-diol

Cat. No.: B15427858
CAS No.: 91128-57-3
M. Wt: 228.37 g/mol
InChI Key: DIQPLYGSWMIYSN-UHFFFAOYSA-N
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Description

2,4,7,9-Tetramethyldec-5-ene-3,8-diol is an aliphatic diol characterized by a 10-carbon backbone (decane) with a double bond at position 5 (dec-5-ene), hydroxyl groups at positions 3 and 8, and methyl substituents at positions 2, 4, 7, and 9.

Properties

CAS No.

91128-57-3

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2,4,7,9-tetramethyldec-5-ene-3,8-diol

InChI

InChI=1S/C14H28O2/c1-9(2)13(15)11(5)7-8-12(6)14(16)10(3)4/h7-16H,1-6H3

InChI Key

DIQPLYGSWMIYSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C=CC(C)C(C(C)C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 2,4,7,9-Tetramethyldec-5-ene-3,8-diol and its closest analog, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol:

Property 2,4,7,9-Tetramethyldec-5-ene-3,8-diol 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
IUPAC Name Dec-5-ene backbone; hydroxyls at 3,8 Dec-5-yne backbone; hydroxyls at 4,7
Molecular Formula C₁₄H₂₈O₂ C₁₄H₂₆O₂
Molecular Weight ~228.36 g/mol 226.36 g/mol ()
Functional Groups Double bond (C=C), two hydroxyls Triple bond (C≡C), two hydroxyls
Hydrogen Bonding Capacity Two -OH groups Two -OH groups
Steric Hindrance Methyl groups at 2,4,7,9 Methyl groups at 2,4,7,9

Key Observations :

  • The ene vs. yne backbone alters molecular weight and hybridization (sp² vs. sp), impacting reactivity.
  • Hydroxyl Position Differences : The 3,8-diol configuration in the target compound vs. 4,7-diol in the yne analog may influence intramolecular hydrogen bonding and solubility.
Comparison with Aromatic Diols (e.g., Benzo[a]pyrene-7,8-diol)

Aromatic diols like benzo[a]pyrene-7,8-diol () differ fundamentally in structure and application:

Property 2,4,7,9-Tetramethyldec-5-ene-3,8-diol Benzo[a]pyrene-7,8-diol
Backbone Aliphatic (linear) Polycyclic aromatic hydrocarbon (PAH)
Reactivity Likely undergoes oxidation or esterification Forms carcinogenic diol-epoxides via CYP450 enzymes ()
Biological Role Industrial applications (e.g., surfactants) Metabolic intermediate in DNA adduct formation ()
Toxicity Presumed low (aliphatic structure) High (carcinogenic via DNA binding)

Key Observations :

  • Electronic Structure : The conjugated π-system in aromatic diols facilitates metabolic activation to electrophilic intermediates (e.g., diol-epoxides), unlike the aliphatic target compound.
  • Applications : Aliphatic diols are often used in polymer synthesis or as surfactants, whereas aromatic diols like benzo[a]pyrene derivatives are studied for their toxicological profiles.
Nomenclature Considerations

The IUPAC naming rules () clarify that positional descriptors (e.g., "3,8-diol" vs. "4,7-diol") and backbone unsaturation (ene vs. yne) are critical for distinguishing isomers. For example, the yne derivative’s PIN (Preferred IUPAC Name) is 2,3,8,9-tetramethyldec-5-yne-3,8-diol, while the target compound’s PIN would prioritize the double bond and hydroxyl positions.

Q & A

Q. How can AI-driven autonomous laboratories enhance the high-throughput screening of diol derivatives?

  • Methodology : Integrate robotic synthesis platforms with real-time analytics (e.g., inline IR spectroscopy). Train neural networks on historical data to prioritize reaction conditions with high success likelihood, reducing trial-and-error experimentation .

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